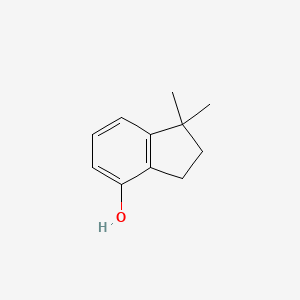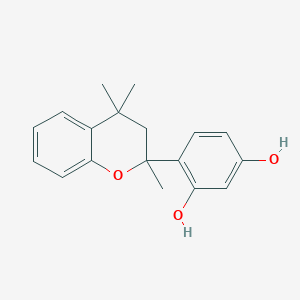
1,1-Dimethylindan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylindan-4-ol is an organic compound with the molecular formula C11H14O It is a derivative of indan, featuring a hydroxyl group (-OH) attached to the fourth carbon of the indan ring, and two methyl groups attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylindan-4-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 1,1-dimethylindan-3-ol using polyphosphoric acid (PPS) as a catalyst . Another approach involves the dehydration of 1,1-dimethylindan-3-ol by distillation over 4-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as polyphosphoric acid and 4-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylindan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Various alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
1,1-Dimethylindan-4-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylindan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylindane: Lacks the hydroxyl group present in 1,1-Dimethylindan-4-ol.
2,3-Dihydro-1,1-dimethyl-1H-indene: Another derivative of indan with different functional groups.
Uniqueness
This compound is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer specific chemical and physical properties. This makes it distinct from other similar compounds and valuable for various applications .
Properties
CAS No. |
91969-55-0 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-dihydroinden-4-ol |
InChI |
InChI=1S/C11H14O/c1-11(2)7-6-8-9(11)4-3-5-10(8)12/h3-5,12H,6-7H2,1-2H3 |
InChI Key |
FCCRASGUAOTJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1C=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)


